N-(Aminoethyl)-8-naphthylamine-1-sulfonic Acid
Overview
Description
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid is a chemical compound with the molecular formula C12H14N2O3S and a molecular weight of 266.32 g/mol . It is known for its use as a fluorescent reagent, particularly in the field of biochemistry and molecular biology . The compound is characterized by its off-white powder form and has a melting point of 345-350°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid typically involves the reaction of naphthalene-1-sulphonic acid with ethylenediamine under controlled conditions . The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino groups in the compound can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid is widely used in scientific research due to its fluorescent properties . Some of its applications include:
Biochemistry: Used as a fluorescent probe for studying protein interactions and conformational changes.
Molecular Biology: Employed in fluorescence-based assays to detect nucleic acids and other biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker for tracking biological processes.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid involves its ability to form complexes with biomolecules, leading to changes in its fluorescence properties . The compound interacts with molecular targets such as proteins and nucleic acids, causing a shift in fluorescence emission that can be measured and analyzed . This property makes it a valuable tool for studying molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: Another fluorescent reagent with similar applications in biochemistry and molecular biology.
1,8-Naphthalimide derivatives: Known for their fluorescent properties and used in similar research applications.
Uniqueness
8-(2-Aminoethylamino)naphthalene-1-sulphonic acid is unique due to its specific interaction with biomolecules, leading to distinct fluorescence changes that are highly sensitive and specific . This makes it particularly useful in applications where precise detection and measurement of molecular interactions are required .
Properties
IUPAC Name |
8-(2-aminoethylamino)naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDHKWVELDQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198455 | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50402-57-8 | |
Record name | 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50402-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(2-aminoethylamino)naphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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